2-Fluoro-2-methylpropan-1-amine hydrochloride
Overview
Description
2-Fluoro-2-methylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 879001-63-5. It has a molecular weight of 127.59 and its linear formula is C4H11ClFN . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-methylpropan-1-amine hydrochloride is based on its linear formula, C4H11ClFN . The molecule consists of 4 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2-Fluoro-2-methylpropan-1-amine hydrochloride is a solid substance. It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Novel Synthesis and Derivatives
2-Fluoro-2-methylpropan-1-amine hydrochloride has been utilized in the synthesis of novel compounds. For instance, Anderson, Burks, and Harruna (1988) detailed the synthesis of 3-fluoro-1-aminoadamantane, a derivative of the amine, using a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).
Pharmacokinetics of Novel Inhibitors
In the realm of pharmacology, the compound has been studied for its potential in cancer treatment. Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting how the compound undergoes specific enzymatic hydrolysis (Teffera et al., 2013).
NMDA Receptor Antagonism
It has also been examined for its neuroprotective potential. Moe et al. (1999) synthesized NPS 1392, a potent, stereoselective antagonist of the NMDA receptor, which is significant for treating ischemic stroke (Moe et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOSCHXVONAVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-methylpropan-1-amine hydrochloride | |
CAS RN |
879001-63-5 | |
Record name | 2-fluoro-2-methylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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